molecular formula C26H23N3O3 B4553106 4-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)butanamide

4-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)butanamide

Cat. No.: B4553106
M. Wt: 425.5 g/mol
InChI Key: JWFPHFSPJCCAAT-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)butanamide is a complex organic compound that features a phthalimide group and a carbazole moiety

Scientific Research Applications

4-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide group.

    Attachment of the Carbazole Moiety: The carbazole moiety is introduced through a nucleophilic substitution reaction, where 9-ethylcarbazole reacts with an appropriate electrophile.

    Coupling Reaction: The final step involves coupling the phthalimide and carbazole groups through a butanamide linker, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxoisoindol-2-yl)-N-(9-methylcarbazol-3-yl)butanamide
  • 4-(1,3-dioxoisoindol-2-yl)-N-(9-propylcarbazol-3-yl)butanamide

Uniqueness

4-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)butanamide is unique due to its specific combination of the phthalimide and carbazole groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-2-28-22-11-6-5-8-18(22)21-16-17(13-14-23(21)28)27-24(30)12-7-15-29-25(31)19-9-3-4-10-20(19)26(29)32/h3-6,8-11,13-14,16H,2,7,12,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFPHFSPJCCAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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